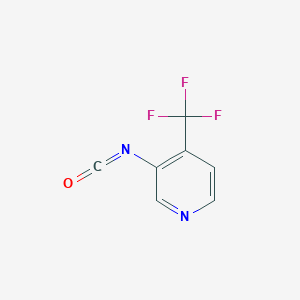

3-Isocyanato-4-(trifluoromethyl)pyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H3F3N2O |

|---|---|

Molecular Weight |

188.11 g/mol |

IUPAC Name |

3-isocyanato-4-(trifluoromethyl)pyridine |

InChI |

InChI=1S/C7H3F3N2O/c8-7(9,10)5-1-2-11-3-6(5)12-4-13/h1-3H |

InChI Key |

UZBJDZKTBCSNSG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC(=C1C(F)(F)F)N=C=O |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Intrinsic Reactivity of 3 Isocyanato 4 Trifluoromethyl Pyridine

Reactivity Profile of the Isocyanate Group in the Context of a Trifluoromethylated Pyridine (B92270) Core

The isocyanate group (–N=C=O) is inherently electrophilic at its central carbon atom, making it highly susceptible to attack by a wide range of nucleophiles. wikibooks.orgwikipedia.org In the specific case of 3-Isocyanato-4-(trifluoromethyl)pyridine, this innate reactivity is significantly amplified. The trifluoromethyl group at the C-4 position, along with the inherent electron-withdrawing nature of the pyridine ring, powerfully depletes electron density from the isocyanate moiety. This inductive effect enhances the partial positive charge on the isocyanate carbon, rendering it an exceptionally strong electrophile and increasing its reactivity towards nucleophiles compared to isocyanates on less electron-deficient aromatic systems. rsc.orgnih.gov

Nucleophilic addition is the characteristic reaction of isocyanates. The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon of the isocyanate group, leading to the formation of a tetrahedral intermediate. This intermediate is then typically protonated, often by the nucleophile itself or the solvent, to yield the final stable addition product. rsc.org

Key examples of nucleophilic addition reactions include:

Reaction with Alcohols: Alcohols react with this compound to form carbamates, also known as urethanes. wikibooks.orgwikipedia.org The reaction proceeds via the nucleophilic attack of the alcohol's oxygen atom on the isocyanate carbon. This reaction is often catalyzed by tertiary amines or certain metal salts. semanticscholar.org The strong electron-withdrawing nature of the 4-(trifluoromethyl)pyridine (B1295354) ring accelerates this reaction compared to phenyl isocyanate. rsc.orgmdpi.com

Mechanism: R'OH + R-NCO → [R'-O(H+)-C(=O)-N⁻-R] → R'-O-C(=O)-NH-R

Reaction with Amines: Primary and secondary amines readily react to produce substituted ureas. wikipedia.org This reaction is typically very fast and uncatalyzed, as amines are generally stronger nucleophiles than alcohols. The resulting urea (B33335) derivatives are highly stable. nih.govnih.govorganic-chemistry.org

Mechanism: R'₂NH + R-NCO → [R'₂N(H+)-C(=O)-N⁻-R] → R'₂N-C(=O)-NH-R

The scope of nucleophiles is broad, encompassing thiols (to form thiocarbamates), water (which leads to an unstable carbamic acid that decarboxylates to form an amine), and various carbon nucleophiles under specific conditions. wikibooks.orgrsc.org

| Nucleophile (Nu-H) | Product Class | General Structure |

|---|---|---|

| Alcohol (R'-OH) | Carbamate (B1207046) (Urethane) | R-NH-C(=O)-OR' |

| Amine (R'₂NH) | Urea | R-NH-C(=O)-NR'₂ |

| Thiol (R'-SH) | Thiocarbamate | R-NH-C(=O)-SR' |

| Water (H₂O) | Amine (via Carbamic Acid) | R-NH₂ + CO₂ |

Isocyanates can also participate in cycloaddition reactions, acting as dipolarophiles or dienophiles. wikipedia.org In [3+2] dipolar cycloadditions, the C=N or C=O bond of the isocyanate reacts with a 1,3-dipole. The electron-deficient nature of this compound makes it a particularly good partner for electron-rich dipoles in inverse electron-demand cycloadditions.

A common example is the reaction with nitrones. The mechanism can be either concerted or stepwise, depending on the reactants and solvent polarity. acs.org The reaction involves the 1,3-dipole (the nitrone) adding across one of the π-bonds of the isocyanate (the dipolarophile) to form a five-membered heterocyclic ring. uchicago.eduyoutube.com Isocyanates can react with nitrones across either the C=N or C=O bond, leading to 1,2,4-oxadiazolidin-5-ones or 1,4,2-dioxazolidines, respectively. acs.org Other 1,3-dipoles, such as nitrile ylides and azides, can also undergo [3+2] cycloadditions with highly reactive isocyanates. rsc.orgresearchgate.net

Stereoelectronic Modulation by the Trifluoromethyl Substituent

The trifluoromethyl (-CF₃) group is a dominant factor in the reactivity of the entire molecule, exerting powerful and distinct electronic and steric effects.

The primary electronic influence of the trifluoromethyl group is its exceptionally strong electron-withdrawing inductive effect (-I effect). nih.gov This is due to the high electronegativity of the three fluorine atoms. Unlike a single fluorine substituent, which possesses a competing electron-donating resonance effect (+M effect) from its lone pairs, the -CF₃ group is considered to have a negligible resonance contribution and acts almost purely as an inductive group. researchgate.net

This potent -I effect has two major consequences for the molecule's reactivity:

Activation of the Isocyanate Group: As previously discussed, the -CF₃ group withdraws electron density from the pyridine ring, which in turn withdraws density from the isocyanate substituent. This significantly increases the electrophilicity of the isocyanate carbon, making it more susceptible to nucleophilic attack. rsc.org

Modulation of Pyridine Ring Reactivity: The electron-withdrawing effect deactivates the entire aromatic ring towards electrophilic substitution. Conversely, it strongly activates the ring for nucleophilic aromatic substitution, particularly at positions ortho and para to the activating group. nih.gov

| Substituent | Inductive Effect (-I) | Resonance Effect (M) | Hammett Constant (σp) |

|---|---|---|---|

| -H | Neutral | Neutral | 0.00 |

| -F | Strongly Withdrawing | Weakly Donating | +0.06 |

| -CF₃ | Very Strongly Withdrawing | Negligible | +0.54 nih.gov |

Steric effects arise from the spatial arrangement of atoms. numberanalytics.com In this compound, the trifluoromethyl group is positioned meta to the isocyanate group. Consequently, it does not exert significant direct steric hindrance on the approach of nucleophiles to the isocyanate carbon. This is in contrast to a substituent at the C-2 position (ortho), which would significantly impede reactions at the isocyanate. nih.gov

While direct steric hindrance on the isocyanate is minimal, the -CF₃ group can influence the reactivity of the adjacent ring positions (C-5) towards substitution reactions. Furthermore, its bulk can affect the conformational preferences of the products formed from nucleophilic addition. For example, in a large carbamate or urea derivative, rotation around the C3-N bond may be influenced by the presence of the neighboring -CF₃ group, potentially favoring certain rotamers.

Reactivity of the Pyridine Ring System in this compound

The pyridine ring is an electron-deficient aromatic heterocycle due to the electronegative nitrogen atom. This inherent electron deficiency is drastically amplified by the presence of two powerful electron-withdrawing groups: the isocyanate at C-3 and the trifluoromethyl group at C-4. This electronic profile makes the ring highly unreactive towards electrophilic aromatic substitution (EAS).

Conversely, the ring is strongly activated for nucleophilic aromatic substitution (NAS), should a suitable leaving group be present at one of the ring's carbons. Nucleophilic attack on substituted pyridines is strongly favored at the C-2 and C-4 (and C-6) positions. This preference is because the resulting anionic Meisenheimer-like intermediate is stabilized by resonance structures that place the negative charge on the electronegative nitrogen atom. Attack at C-3 or C-5 does not allow for this crucial stabilization. stackexchange.comyoutube.com

In this molecule, the trifluoromethyl group at C-4 and the isocyanate at C-3 both withdraw electron density, making the C-2, C-5, and C-6 positions particularly electron-poor and thus susceptible to nucleophilic attack. The most activated positions for NAS would be C-2 and C-6, as they are ortho and para to the pyridine nitrogen, respectively, and also ortho to one of the electron-withdrawing substituents. Therefore, if a good leaving group were present at C-2 or C-6, the molecule would be an excellent substrate for NAS reactions. nih.govmdpi.com Hard nucleophiles may also engage in addition reactions directly to the pyridine ring, typically at the C-2 or C-6 positions. quimicaorganica.org

Investigation of Aromatic Nucleophilic and Electrophilic Substitution

The reactivity of the pyridine ring in "this compound" is significantly influenced by the electronic properties of its substituents: the electron-withdrawing trifluoromethyl group (-CF3) and the isocyanato group (-NCO). The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms. jst.go.jpnih.gov This property decreases the electron density of the pyridine ring, making it more susceptible to nucleophilic attack and less reactive towards electrophiles. nih.gov The isocyanato group also exhibits electron-withdrawing character.

Aromatic Nucleophilic Substitution (SNAr)

The presence of the powerful electron-withdrawing trifluoromethyl group at the 4-position strongly activates the pyridine ring for nucleophilic aromatic substitution. jst.go.jpnih.gov In general, pyridines bearing electron-withdrawing substituents are prone to undergo SNAr reactions, particularly at the positions ortho and para to the activating group. For this compound, the positions susceptible to nucleophilic attack are C2 and C6, which are ortho to the nitrogen atom and meta to the trifluoromethyl group, and C5, which is ortho to the trifluoromethyl group.

The mechanism of SNAr in pyridines typically involves the addition of a nucleophile to the aromatic ring, forming a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is a key factor in determining the reaction's feasibility. The negative charge in the Meisenheimer complex can be delocalized onto the electronegative nitrogen atom of the pyridine ring when the attack occurs at the C2 or C4 positions, which provides significant stabilization.

In the case of this compound, a nucleophile would preferentially attack at the C2 or C6 positions. The isocyanato group at C3 is not expected to be displaced in a typical SNAr reaction, as it is not a good leaving group. Instead, the focus of nucleophilic attack on the ring would be on positions activated by the trifluoromethyl group where a suitable leaving group (like a halide, if present) could be displaced. In the absence of a conventional leaving group, the intrinsic reactivity of the ring towards nucleophilic addition can be considered.

The isocyanato group itself is a potent electrophile and will readily react with nucleophiles such as alcohols, amines, and water. wikipedia.orgresearchgate.netpoliuretanos.net This reactivity often competes with or even dominates over nucleophilic attack on the pyridine ring itself.

Expected Reactivity towards Nucleophilic Aromatic Substitution

| Position of Attack | Activating/Deactivating Groups | Stability of Intermediate | Predicted Reactivity |

|---|---|---|---|

| C2 | Activated by ring N | High (charge on N) | Favorable |

| C5 | Activated by -CF3 | Moderate | Possible |

Aromatic Electrophilic Substitution (SEAr)

The pyridine ring is inherently electron-deficient compared to benzene, making it less reactive towards electrophilic aromatic substitution. quimicaorganica.orgyoutube.com The presence of two electron-withdrawing groups, the trifluoromethyl and isocyanato groups, further deactivates the ring towards electrophiles. youtube.com Therefore, electrophilic substitution on this compound is expected to be very difficult and would require harsh reaction conditions. quimicaorganica.org

Expected Reactivity towards Electrophilic Aromatic Substitution

| Position of Attack | Directing Effects | Predicted Reactivity |

|---|---|---|

| C2 | Deactivated | Unfavorable |

| C5 | Meta to N and -NCO | Highly Unfavorable, but most likely site if reaction occurs |

Ring Transformations and Rearrangements

The pyridine ring is generally stable; however, under certain conditions, pyridines can undergo ring-opening and ring-transformation reactions. These reactions often require specific reagents or reaction conditions, such as strong bases, reducing agents, or photochemical activation.

For this compound, the presence of the reactive isocyanato group could potentially lead to intramolecular reactions that might initiate ring transformations. For instance, in the presence of a suitable nucleophile that first reacts with the isocyanato group, the resulting derivative might undergo a subsequent intramolecular cyclization or rearrangement.

Rearrangements involving the trifluoromethyl group on a pyridine ring are not common under typical synthetic conditions. The C-CF3 bond is generally strong and stable.

Furthermore, photochemical rearrangements of substituted pyridines are known, but these are highly specific to the substitution pattern and the photochemical conditions employed. Without specific experimental data, any discussion of such reactions for this compound remains speculative.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Isocyanato 4 Trifluoromethyl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the carbon-hydrogen framework and the electronic environment of specific nuclei. For a molecule like 3-Isocyanato-4-(trifluoromethyl)pyridine, which contains ¹H, ¹³C, and ¹⁹F nuclei, a multi-faceted NMR analysis provides an unambiguous structural assignment.

Proton (¹H) NMR Spectroscopic Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number, connectivity, and chemical environment of hydrogen atoms in a molecule. The ¹H NMR spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl₃), displays three distinct signals corresponding to the three protons on the pyridine (B92270) ring. The electron-withdrawing nature of the nitrogen atom, the isocyanate group, and the trifluoromethyl group leads to a general downfield shift of these aromatic protons.

The specific assignments are detailed below:

A singlet observed at δ 8.70 ppm is assigned to the proton at the C-2 position (H-2). Its singlet multiplicity is due to the absence of adjacent protons.

A doublet at δ 8.65 ppm corresponds to the proton at the C-6 position (H-6). This signal is split into a doublet by the adjacent H-5 proton, showing a coupling constant of J = 4.9 Hz.

A doublet at δ 7.69 ppm is assigned to the H-5 proton. This signal is coupled to the H-6 proton, exhibiting the same coupling constant of J = 4.9 Hz.

The observed chemical shifts and coupling patterns are fully consistent with the proposed 3,4-disubstituted pyridine structure.

Interactive Data Table: ¹H NMR Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

| 8.70 | s (singlet) | - | H-2 |

| 8.65 | d (doublet) | 4.9 | H-6 |

| 7.69 | d (doublet) | 4.9 | H-5 |

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon skeleton of a molecule. In the proton-decoupled ¹³C NMR spectrum of this compound, six distinct signals are observed, corresponding to the five carbons of the pyridine ring and the carbon of the trifluoromethyl group. The isocyanate carbon was not reported in the available data.

The presence of the highly electronegative fluorine atoms induces characteristic splitting patterns and shifts. The carbon atom of the trifluoromethyl group (CF₃) appears as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF), while the carbon atom directly attached to the CF₃ group (C-4) also appears as a quartet due to two-bond coupling (²JCF).

The detailed assignments are as follows:

Signals at δ 151.7 ppm and δ 136.9 ppm are assigned to the protonated carbons of the pyridine ring, C-2 and C-5/C-6.

The signal at δ 148.6 ppm appears as a quartet with a coupling constant of J = 5.6 Hz, attributed to the C-6 carbon, showing a smaller long-range coupling to the CF₃ group.

The quaternary carbon at the C-3 position, bonded to the isocyanate group, is observed at δ 119.9 ppm .

The carbon at the C-4 position, bearing the trifluoromethyl group, resonates as a quartet at δ 131.7 ppm with a large coupling constant of J = 34.7 Hz.

The carbon of the trifluoromethyl group itself is observed as a quartet at δ 123.0 ppm with a very large one-bond C-F coupling constant of J = 274.6 Hz.

Interactive Data Table: ¹³C NMR Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J) (Hz) | Assignment |

| 151.7 | - | - | C-2 |

| 148.6 | q (quartet) | 5.6 | C-6 |

| 136.9 | - | - | C-5 |

| 131.7 | q (quartet) | 34.7 | C-4 |

| 123.0 | q (quartet) | 274.6 | -CF₃ |

| 119.9 | - | - | C-3 |

Fluorine-19 (¹⁹F) NMR Spectroscopy and Heteronuclear Correlation Techniques

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for characterizing organofluorine compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift dispersion, which typically provides highly resolved spectra. thermofisher.com

The ¹⁹F NMR spectrum of this compound exhibits a single, sharp signal. This singlet, observed at δ -64.9 ppm (referenced to CFCl₃), is characteristic of a trifluoromethyl group attached to an aromatic ring. thermofisher.comcolorado.edu The absence of any coupling (splitting) in the signal confirms that the three fluorine atoms are equivalent and not coupled to any nearby magnetically active nuclei, which is consistent with the proposed structure. Shifts for CF₃ groups typically arise in the -55 to -90 ppm range. sigmaaldrich.com

Interactive Data Table: ¹⁹F NMR Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Assignment |

| -64.9 | s (singlet) | -CF₃ |

Vibrational Spectroscopy for Functional Group and Bond Characterization

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational modes of molecules. It is exceptionally useful for identifying functional groups and providing a molecular fingerprint.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The spectrum is a plot of absorbance versus wavenumber and is used to identify the functional groups present.

The FT-IR spectrum of this compound shows several characteristic absorption bands:

The most prominent and diagnostic peak is a strong, sharp band at 2260 cm⁻¹ . This absorption is unequivocally assigned to the asymmetric stretching vibration of the isocyanate (-N=C=O) functional group. paint.orgspectroscopyonline.com This region of the spectrum is typically uncongested, making this peak a reliable indicator of the isocyanate moiety. spectroscopyonline.com

A series of strong bands observed between 1324 cm⁻¹ and 1135 cm⁻¹ are characteristic of the C-F stretching vibrations of the trifluoromethyl group.

Bands corresponding to the pyridine ring C=C and C=N stretching vibrations appear in the 1595 cm⁻¹ to 1421 cm⁻¹ region.

Other bands in the fingerprint region, such as those at 1070, 907, 846, and 740 cm⁻¹ , correspond to various C-H bending and ring deformation modes.

Interactive Data Table: Key FT-IR Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2260 | Strong, Sharp | -N=C=O Asymmetric Stretch |

| 1595, 1505, 1421 | Medium | Pyridine Ring (C=C, C=N) Stretches |

| 1324, 1254, 1173, 1135 | Strong | C-F Stretches (-CF₃) |

| 1070 | Medium | C-H in-plane bend / Ring mode |

| 846 | Medium | C-H out-of-plane bend |

Raman Spectroscopy

Raman spectroscopy is a light-scattering technique that provides information complementary to FT-IR. While specific experimental Raman data for this compound is not widely available, the expected characteristic signals can be predicted based on the analysis of similar structures. jocpr.com Raman is particularly sensitive to symmetric vibrations and bonds involving non-polar or less polar functional groups.

Key expected Raman signals would include:

Pyridine Ring Modes: Symmetrical stretching vibrations of the pyridine ring are expected to be strong in the Raman spectrum, typically appearing in the 1610-1570 cm⁻¹ and around 1000 cm⁻¹ regions.

Trifluoromethyl Group Vibrations: The symmetric C-F stretching and deformation (bending and rocking) modes of the CF₃ group are also expected to be Raman active. jocpr.com Symmetric CF₃ stretching vibrations are often observed in the range of 1290–1235 cm⁻¹.

Isocyanate Group Vibrations: The symmetric stretch of the -N=C=O group, which is often weak or absent in the IR spectrum, may be observable in the Raman spectrum. researchgate.net

High-Resolution Mass Spectrometry for Precise Molecular Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the unambiguous confirmation of a compound's elemental composition by providing a highly accurate mass-to-charge ratio (m/z). For this compound, the theoretical exact mass can be calculated from its molecular formula, C₇H₃F₃N₂O. This precise mass serves as a primary identifier in complex sample matrices and confirms the successful synthesis of the target molecule.

While detailed experimental fragmentation studies for this compound are not extensively reported in the reviewed scientific literature, the expected fragmentation patterns can be predicted based on its chemical structure. Under electron ionization (EI) or electrospray ionization (ESI) conditions, the molecule would likely exhibit characteristic fragmentation pathways. The initial molecular ion peak [M]⁺• would be observed at its precise mass. Subsequent fragmentation would be expected to involve the loss of the highly reactive isocyanate group (-NCO) as a neutral radical, leading to a significant fragment ion corresponding to the 4-(trifluoromethyl)pyridyl cation. Further fragmentation could involve the cleavage of the trifluoromethyl group (-CF₃) or the characteristic breakdown of the pyridine ring itself.

A comprehensive analysis using tandem mass spectrometry (MS/MS) would be required to definitively map these fragmentation pathways, providing deeper structural insights by isolating and fragmenting specific ions to establish parent-daughter relationships.

Table 1: Theoretical Mass Spectrometry Data for this compound This table presents calculated values based on the compound's molecular formula. Experimental data has not been reported in the sources reviewed.

| Parameter | Value |

| Molecular Formula | C₇H₃F₃N₂O |

| Monoisotopic Mass | 188.01975 Da |

| Nominal Mass | 188 Da |

| Primary Expected Adduct [M+H]⁺ | 189.02753 Da |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the benchmark method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal information on bond lengths, bond angles, torsional angles, and intermolecular interactions in the solid state.

A search of publicly available crystallographic databases and the scientific literature indicates that the single-crystal X-ray structure of this compound has not been reported. Therefore, definitive experimental data on its solid-state conformation and crystal packing are not available.

Should a suitable single crystal of the compound be grown and analyzed, the resulting crystallographic data would reveal critical structural features. Key insights would include the planarity of the pyridine ring, the geometry of the isocyanate group, and the orientation of the trifluoromethyl group relative to the aromatic ring. Furthermore, the analysis would elucidate the intermolecular forces, such as dipole-dipole interactions or potential weak hydrogen bonds, that govern the packing of molecules in the crystal lattice. This information is fundamental for understanding the compound's physical properties and for computational modeling studies.

Table 2: Anticipated X-ray Crystallographic Parameters for this compound The following parameters would be determined upon successful single-crystal X-ray diffraction analysis. As no structure has been publicly reported, the values are listed as "To be determined."

| Crystallographic Parameter | Value |

| Crystal System | To be determined |

| Space Group | To be determined |

| Unit Cell Dimensions (a, b, c) | To be determined |

| Unit Cell Angles (α, β, γ) | To be determined |

| Volume (V) | To be determined |

| Z (Molecules per unit cell) | To be determined |

| Calculated Density (ρ) | To be determined |

| Final R-factor (R₁) | To be determined |

Computational and Theoretical Chemistry Insights into 3 Isocyanato 4 Trifluoromethyl Pyridine

Theoretical Prediction of Spectroscopic Parameters

Computational NMR Chemical Shift Prediction and Validation

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a powerful tool for structural elucidation and validation. For organic molecules like 3-isocyanato-4-(trifluoromethyl)pyridine, Density Functional Theory (DFT) is the most common approach. The Gauge-Independent Atomic Orbital (GIAO) method is frequently employed in conjunction with DFT functionals such as B3LYP and basis sets like 6-311++G(d,p) to calculate the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. researchgate.netresearchgate.net

Theoretical calculations provide insights into the electronic environment of each nucleus. For this compound, the chemical shifts would be significantly influenced by the strong electron-withdrawing nature of both the trifluoromethyl (-CF₃) group and the isocyanate (-NCO) group.

¹³C NMR: The carbon atom of the isocyanate group is expected to show a characteristic resonance in the 120-130 ppm range. The carbon of the trifluoromethyl group would exhibit a quartet due to coupling with the three fluorine atoms. The pyridine (B92270) ring carbons would have their chemical shifts significantly affected by the positions of the electron-withdrawing substituents.

¹H NMR: The protons on the pyridine ring would likely appear in the aromatic region, with their specific shifts determined by their position relative to the nitrogen atom and the two substituents.

¹⁹F NMR: The three fluorine atoms of the trifluoromethyl group are expected to give a singlet in the proton-decoupled ¹⁹F NMR spectrum. Computational studies on similar trifluoromethyl derivatives have shown that DFT calculations can predict ¹⁹F chemical shifts with a high degree of accuracy.

Validation of these computational predictions would typically involve comparison with experimentally obtained NMR spectra. A strong correlation between the calculated and experimental shifts would confirm the molecular structure.

Table 1: Predicted ¹³C and ¹H NMR Chemical Shifts for a Representative Trifluoromethylpyridine Derivative (2-methoxy-3-(trifluoromethyl)pyridine) researchgate.net (Note: This data is for a related compound and serves as an illustrative example of typical computational results.)

| Atom | Predicted Chemical Shift (ppm) |

| C2 | 162.4 |

| C3 | 118.9 |

| C4 | 139.1 |

| C5 | 115.8 |

| C6 | 146.7 |

| H4 | 8.1 |

| H5 | 7.2 |

| H6 | 8.2 |

Theoretical Vibrational Spectra and Band Assignments

Theoretical vibrational spectroscopy, typically performed using DFT calculations, is instrumental in assigning the bands observed in experimental infrared (IR) and Raman spectra. For this compound, a molecule with C_s symmetry, all fundamental vibrations would be active in both IR and Raman spectroscopy.

The calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, yield harmonic vibrational frequencies. researchgate.net These calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and are therefore typically scaled by an empirical factor to improve agreement with experimental data.

Key vibrational modes for this compound would include:

Isocyanate Group Vibrations: A very strong and characteristic antisymmetric stretching vibration (ν_as(N=C=O)) is expected in the 2250–2280 cm⁻¹ region. The symmetric stretch (ν_s(N=C=O)) and bending modes would appear at lower frequencies.

Trifluoromethyl Group Vibrations: Strong C-F stretching vibrations are expected in the 1100–1350 cm⁻¹ region. CF₃ bending and rocking modes would be found at lower wavenumbers.

Pyridine Ring Vibrations: C-H stretching vibrations typically appear above 3000 cm⁻¹. C=C and C=N ring stretching vibrations are found in the 1400–1600 cm⁻¹ range. Ring breathing and other deformation modes occur at lower frequencies.

Potential Energy Distribution (PED) analysis is commonly used to provide a detailed assignment of the calculated vibrational modes to specific internal coordinates (stretches, bends, torsions), resolving ambiguities in band assignments.

Table 2: Selected Theoretical Vibrational Frequencies and Assignments for a Representative Trifluoromethylpyridine Derivative (2-methoxy-3-(trifluoromethyl)pyridine) researchgate.net (Note: This data is for a related compound and is illustrative of typical computational results.)

| Calculated Frequency (cm⁻¹) | Assignment |

| 3080 | C-H stretch |

| 1610 | C=C stretch (ring) |

| 1475 | C=N stretch (ring) |

| 1330 | C-F stretch |

| 1150 | C-F stretch |

Conformational Landscape Exploration and Molecular Dynamics Simulations

The conformational flexibility of this compound is expected to be limited due to the rigidity of the pyridine ring. The primary conformational freedom would arise from the rotation of the isocyanate group around the C-N single bond.

Conformational Landscape Exploration: Computational methods can be used to explore the potential energy surface related to this rotation. By systematically rotating the dihedral angle of the isocyanate group and calculating the energy at each step, a rotational energy profile can be generated. This would identify the most stable conformer(s) (energy minima) and the transition states (energy maxima) separating them. It is likely that planar conformers, where the N=C=O group is coplanar with the pyridine ring, would be the most stable due to electronic conjugation effects.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the molecule at finite temperatures. By simulating the motion of the atoms over time, MD can reveal how the molecule explores its conformational space. For a relatively rigid molecule like this compound, MD simulations could be used to study intermolecular interactions in a condensed phase (liquid or solid). Simulations of the molecule in a solvent, for example, could elucidate solvent-solute interactions and their effect on the conformational preferences and vibrational spectra. Ab initio molecular dynamics (AIMD) could be employed to compute IR and Raman spectra from the time-correlation functions of dipole moments and polarizabilities, respectively, providing a more realistic representation that includes environmental and temperature effects.

While specific MD studies on this compound are not available, research on other organic molecules demonstrates that these simulations are valuable for understanding properties like heats of sublimation, crystal packing, and mechanical responses to changes in pressure and temperature. dtic.mil

Derivatization and Transformative Functionalization Strategies for 3 Isocyanato 4 Trifluoromethyl Pyridine

Chemoselective Functionalization of the Isocyanate Group

The isocyanate moiety is exceptionally reactive toward a wide array of nucleophiles, enabling straightforward and efficient functionalization. This reactivity is the cornerstone of its utility in synthesizing diverse molecular architectures.

The reaction of isocyanates with amines and alcohols to form ureas and carbamates, respectively, is one of the most fundamental and widely utilized transformations in organic chemistry. researchgate.net This reaction proceeds via nucleophilic addition of the amine or alcohol to the central carbon atom of the isocyanate group.

For 3-isocyanato-4-(trifluoromethyl)pyridine, this reaction provides a direct route to a variety of substituted urea (B33335) and carbamate (B1207046) derivatives. The general synthetic approach involves reacting the isocyanate with a primary or secondary amine to yield the corresponding N,N'-disubstituted urea, or with an alcohol to produce a carbamate. nih.gov These reactions are typically high-yielding and can be performed under mild conditions. organic-chemistry.orgorganic-chemistry.org The trifluoromethyl group on the pyridine (B92270) ring enhances the electrophilicity of the isocyanate carbon, often facilitating a rapid reaction.

The synthesis of diaryl ureas, which are analogues of bioactive molecules like sorafenib, often involves the reaction of an aryl isocyanate with an appropriate amine. asianpubs.org By analogy, this compound can be reacted with various aromatic and aliphatic amines to generate a library of novel urea derivatives for biological screening. Similarly, its reaction with hydroxyl-containing compounds, including simple alcohols and complex phenols, provides access to a wide range of carbamates. prepchem.comgoogle.com

| Nucleophile | Reactant Class | Resulting Functional Group | Potential Product Structure |

|---|---|---|---|

| Aniline (B41778) | Aromatic Amine | Urea | N-(phenyl)-N'-(4-(trifluoromethyl)pyridin-3-yl)urea |

| Benzylamine | Aliphatic Amine | Urea | N-(benzyl)-N'-(4-(trifluoromethyl)pyridin-3-yl)urea |

| Morpholine | Secondary Amine | Urea | (morpholino)-N-(4-(trifluoromethyl)pyridin-3-yl)carboxamide |

| Methanol | Alcohol | Carbamate | Methyl (4-(trifluoromethyl)pyridin-3-yl)carbamate |

| Phenol | Phenol | Carbamate | Phenyl (4-(trifluoromethyl)pyridin-3-yl)carbamate |

Expanding on the synthesis of carbamates, the isocyanate group of this compound readily reacts with a broad spectrum of hydroxyl-containing nucleophiles. These can range from simple aliphatic alcohols to more complex polyols and phenols. The resulting carbamate linkage is a common feature in many pharmaceutical compounds.

In addition to oxygen-based nucleophiles, sulfur-based nucleophiles such as thiols (mercaptans) react efficiently with isocyanates to form thiocarbamates. researchgate.net The reaction mechanism is analogous to that of alcohols, involving the nucleophilic attack of the sulfur atom on the isocyanate carbon. This reaction provides access to another important class of compounds with potential applications in various fields. The reaction of this compound with a thiol (R-SH) would yield the corresponding S-alkyl/aryl N-(4-(trifluoromethyl)pyridin-3-yl)carbamothioate. The presence of a base or catalyst can facilitate these reactions, particularly with less reactive nucleophiles. researchgate.net

Cycloaddition Reactions for the Formation of Diverse Heterocyclic Systems

Isocyanates are versatile reagents in cycloaddition reactions, capable of acting as dipolarophiles to form a variety of heterocyclic structures. acs.org The cumulative double bonds (C=N and C=O) within the isocyanate group of this compound can participate in reactions such as [2+3], [2+2], and [4+2] cycloadditions.

For instance, the reaction of isocyanates with nitrones can proceed via a [3+2] cycloaddition to yield 1,2,4-oxadiazolidin-5-ones. acs.org In this transformation, either the C=N or C=O bond of the isocyanate can act as the dipolarophile. Such reactions provide a powerful tool for the rapid construction of complex five-membered heterocyclic rings. The trifluoromethyl group can influence the regioselectivity and stereoselectivity of these cycloadditions. bibliotekanauki.pl The use of this compound in such reactions would lead to novel heterocyclic systems containing the trifluoromethylpyridine scaffold, which is of significant interest in drug discovery.

| Reaction Type | Reactant Partner | Resulting Heterocycle (General Class) |

|---|---|---|

| [3+2] Cycloaddition | Nitrone | 1,2,4-Oxadiazolidin-5-one |

| [3+2] Cycloaddition | Diazoalkane | 1,2,4-Triazolidin-3-one |

| [2+2] Cycloaddition | Alkene | β-Lactam |

| [4+2] Cycloaddition (Diels-Alder) | Diene | Dihydropyridinone |

Strategies for Late-Stage Functionalization and Diversification

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves modifying a complex, drug-like molecule in the final steps of a synthesis to rapidly generate analogues for structure-activity relationship (SAR) studies. unimi.itresearchgate.net While many LSF methods focus on C-H activation of the pyridine ring, the isocyanate group itself serves as an outstanding handle for late-stage diversification. unimi.itresearchgate.netberkeley.edu

A synthetic strategy could involve preparing a core structure containing a 3-amino-4-(trifluoromethyl)pyridine (B112110) unit. This amine can then be converted to the this compound intermediate at a late stage, for example, through reaction with phosgene (B1210022) or a phosgene equivalent. This highly reactive isocyanate can then be treated with a diverse library of nucleophiles (amines, alcohols, thiols) to quickly and efficiently generate a wide array of final compounds. nih.gov This approach avoids the need to carry different functional groups through a lengthy synthetic sequence and allows for the exploration of a broad chemical space around a central scaffold. The introduction of trifluoromethyl groups via LSF is a known strategy to improve the properties of bioactive molecules. nih.gov

Orthogonal Reactivity and Selective Transformations in Complex Systems

The structure of this compound presents multiple sites for potential chemical reactions, offering opportunities for orthogonal transformations. The primary reactive sites are the highly electrophilic isocyanate group and the electron-deficient pyridine ring, which can be susceptible to nucleophilic aromatic substitution or C-H functionalization under specific conditions. elsevierpure.comchemistryviews.org

Orthogonal reactivity implies the ability to selectively functionalize one site in the molecule while leaving the others intact. For example, the reaction of the isocyanate group with nucleophiles like amines or alcohols can typically be carried out under mild, base- or acid-catalyzed, or even neat conditions that would not affect the C-H bonds of the pyridine ring.

Conversely, conditions for C-H functionalization, which often involve transition-metal catalysts or strong reagents, could potentially be chosen to be incompatible with the isocyanate group, or the isocyanate could be temporarily protected. researchgate.net A key strategy in complex molecule synthesis is the selective reaction of one functional group in the presence of others. For instance, in a molecule containing both this compound and an acrylate (B77674) moiety, a thiol could be directed to react selectively with the isocyanate over the acrylate (Michael addition) by choosing a nucleophilic catalyst that specifically promotes the former reaction. nih.gov This selective reactivity is crucial for constructing complex molecular architectures in a controlled and predictable manner.

Advanced Applications in Organic Synthesis and Polymer Science

3-Isocyanato-4-(trifluoromethyl)pyridine as a Versatile Synthetic Building Block

The dual functionality of this compound allows for its use in a variety of synthetic transformations, enabling the construction of diverse molecular architectures. The isocyanate moiety serves as a powerful electrophile for reactions with nucleophiles, while the trifluoromethylated pyridine (B92270) core imparts unique electronic and steric properties to the resulting molecules.

The isocyanate group in this compound is a key functional handle for the synthesis of a wide array of novel fluorinated heterocycles. The inherent reactivity of the isocyanate allows it to participate in various cyclization and cycloaddition reactions, leading to complex molecular scaffolds that are of significant interest in medicinal and materials chemistry.

One potential synthetic route involves the dearomative cyclization of the pyridine ring. For instance, in reactions with suitable partners, the pyridine nitrogen can act as a nucleophile, initiating a cascade of events that leads to the formation of bicyclic systems. rsc.orgresearchgate.net The isocyanate group can be envisioned to react with a nucleophilic species, which then participates in an intramolecular cyclization onto the pyridine ring.

Furthermore, the isocyanate can undergo cycloaddition reactions. For example, [2+2] cycloaddition reactions with alkenes can yield β-lactam rings, while [3+2] cycloadditions with 1,3-dipoles can produce five-membered heterocycles. researchtrends.net The trifluoromethyl group at the 4-position of the pyridine ring is expected to influence the regioselectivity and stereoselectivity of these cycloadditions due to its strong electron-withdrawing nature.

The reaction of this compound with various nucleophiles can also lead to precursors for subsequent cyclization reactions. For example, reaction with an amine can form a urea (B33335), which can then undergo intramolecular cyclization to form fused heterocyclic systems. Similarly, reaction with an alcohol yields a carbamate (B1207046) that can be a precursor for other heterocyclic structures. researchgate.netasianpubs.orgnih.gov

A summary of potential heterocyclic core structures accessible from this compound is presented below:

| Reactant Type | Potential Heterocyclic Product | Reaction Type |

| Alkenes | β-Lactams | [2+2] Cycloaddition |

| 1,3-Dipoles | Five-membered heterocycles | [3+2] Cycloaddition |

| Dinucleophiles | Fused bicyclic systems | Addition-Intramolecular Cyclization |

| Internal Nucleophiles | Bicyclic hydantoins | Dearomative Cyclizative Rearrangement |

Multi-component reactions (MCRs) are powerful tools in medicinal chemistry and drug discovery for the rapid generation of large and diverse chemical libraries from simple starting materials in a single synthetic operation. nih.gov The isocyanate functionality of this compound makes it an ideal candidate for integration into various isocyanide-based MCRs, such as the Passerini and Ugi reactions. wikipedia.orgwikipedia.orgnih.gov

In a Passerini three-component reaction, an isocyanide, an aldehyde (or ketone), and a carboxylic acid react to form an α-acyloxy amide. organic-chemistry.orgslideshare.netnih.gov While the classical Passerini reaction utilizes an isocyanide, variations where an isocyanate is used have been explored. nih.gov In such a scenario, this compound could potentially react with an aldehyde and a suitable third component to generate a library of compounds bearing the 4-(trifluoromethyl)pyridyl moiety.

The Ugi four-component reaction is another prominent MCR that typically involves a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to produce a bis-amide. beilstein-journals.orgmdpi.com Isocyanates can be used in Ugi-type reactions, often by replacing one of the other components or by participating in post-Ugi modifications. The incorporation of this compound into such sequences would allow for the facile introduction of the fluorinated pyridine scaffold into complex, peptide-like molecules.

The general schemes for the potential integration of this compound into MCRs are outlined below:

Potential Passerini-type Reaction:

Aldehyde + Carboxylic Acid + This compound → α-Acyloxy-N-(4-(trifluoromethyl)pyridin-3-yl)amide Library

Potential Ugi-type Reaction:

Aldehyde/Ketone + Amine + Isocyanide + (activated) This compound → Bis-amide Library with a 4-(trifluoromethyl)pyridyl substituent

The high efficiency and atom economy of MCRs, combined with the unique properties imparted by the 4-(trifluoromethyl)pyridine (B1295354) unit, make this a promising strategy for the discovery of novel bioactive compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Isocyanato-4-(trifluoromethyl)pyridine, and how can intermediates be characterized?

- Methodology : The synthesis typically involves multi-step reactions starting from halogenated trifluoromethylpyridine precursors. For example, intermediates like 3-amino-4-(trifluoromethyl)pyridine (CAS 175204-80-5) can be synthesized via nucleophilic substitution or coupling reactions using palladium catalysts . Characterization should include H/F NMR, HPLC, and mass spectrometry to confirm purity and structural integrity. The amino intermediate can then be converted to the isocyanate using phosgene or safer alternatives like triphosgene under anhydrous conditions .

Q. How do the electronic effects of the trifluoromethyl group influence reactivity in substitution reactions?

- Methodology : The electron-withdrawing trifluoromethyl group deactivates the pyridine ring, directing electrophilic attacks to specific positions. Computational studies (e.g., DFT calculations) can predict regioselectivity, while experimental validation via kinetic monitoring (e.g., UV-Vis or LC-MS) quantifies reaction rates. For instance, substitution at the 4-position is favored due to resonance stabilization of the transition state .

Q. What analytical techniques are critical for verifying the purity of this compound?

- Methodology : Use a combination of:

- Chromatography : HPLC with UV detection (λ = 254 nm) to detect impurities.

- Spectroscopy : H/F NMR to confirm functional groups and absence of hydrolyzed byproducts (e.g., urea derivatives).

- Elemental Analysis : Match experimental C/H/N/F percentages with theoretical values (e.g., CHFNO requires C 38.55%, H 1.38%, N 12.84%) .

Advanced Research Questions

Q. How can contradictory data in reaction yields be resolved when synthesizing derivatives of this compound?

- Methodology :

- Cross-validation : Compare results across multiple characterization methods (e.g., NMR vs. X-ray crystallography for structural confirmation) .

- Reaction Optimization : Use design of experiments (DoE) to isolate variables like temperature, solvent polarity, and catalyst loading. For example, a central composite design can identify optimal conditions for Suzuki-Miyaura coupling reactions .

- Byproduct Analysis : LC-MS or GC-MS to detect side products (e.g., hydrolysis products from moisture exposure) .

Q. What computational tools are effective for predicting the reactivity of this compound in medicinal chemistry applications?

- Methodology :

- Quantum Chemical Calculations : DFT (e.g., B3LYP/6-31G*) to model transition states and activation energies for isocyanate reactions .

- Molecular Dynamics : Simulate binding affinities of derivatives with biological targets (e.g., kinases or GPCRs) using software like AutoDock or Schrödinger .

- Data Mining : Leverage PubChem or ChEMBL databases to correlate structural motifs with bioactivity (e.g., trifluoromethyl’s role in metabolic stability) .

Q. How can reaction pathways be controlled to avoid decomposition of the isocyanate group during derivatization?

- Methodology :

- Protection Strategies : Use anhydrous solvents (e.g., THF over DMF) and inert atmospheres (N/Ar) to prevent hydrolysis.

- Temperature Control : Maintain reactions below 0°C for nucleophilic additions (e.g., with amines or alcohols) to minimize side reactions.

- Real-Time Monitoring : In-situ IR spectroscopy to track the disappearance of the isocyanate peak (~2270 cm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.